molecular formula C15H17N3O2 B7473016 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone

1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone

Cat. No. B7473016
M. Wt: 271.31 g/mol
InChI Key: JOVARYDQGXEMGP-UHFFFAOYSA-N
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Description

1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as MPEP and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

MPEP acts as a selective antagonist of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, MPEP can modulate the release of various neurotransmitters, including glutamate and dopamine, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. MPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MPEP is its high selectivity for 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of MPEP is its poor solubility in water, which can make it difficult to administer in certain experimental conditions.

Future Directions

There are several future directions for research on MPEP, including the investigation of its potential as a therapeutic agent for various psychiatric disorders, the development of more potent and selective 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone antagonists, and the exploration of its potential applications in agriculture, such as the modulation of plant growth and development.
In conclusion, 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone or MPEP is a potent and selective antagonist of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone that has potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of MPEP involves the reaction of 1-phenyl-4-pyrazolecarboxylic acid with morpholine and ethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure MPEP.

Scientific Research Applications

MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug development. In neuroscience, MPEP has been used as a tool to study the role of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone in synaptic plasticity and learning and memory. In psychiatry, MPEP has been investigated as a potential treatment for various psychiatric disorders, including anxiety, depression, and addiction.

properties

IUPAC Name

1-morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(17-6-8-20-9-7-17)10-13-11-16-18(12-13)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVARYDQGXEMGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone

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